5-(Dimethylamino)pyridine-3-thiol

Medicinal Chemistry Drug Discovery Enzyme Inhibition

Researchers often struggle to source aminopyridine-thiols with consistent electronic properties for SAR studies. This compound solves that: a defined DHFR hit (IC50 12 µM) enabling immediate lead optimization, plus a regio- and chemoselective building block that directs methylation/oxidation to specific sites. • Quantifiable baseline: IC50 12 µM against Pneumocystis carinii DHFR for systematic SAR. • Electronic tuning: Strong electron-donating 5-dimethylamino group lowers predicted pKa to 2.95, stabilizing anionic metal complexes. • Supply: In-stock, research-grade (≥95% purity), ambient shipping globally.

Molecular Formula C7H10N2S
Molecular Weight 154.24 g/mol
Cat. No. B13628513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Dimethylamino)pyridine-3-thiol
Molecular FormulaC7H10N2S
Molecular Weight154.24 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=CN=C1)S
InChIInChI=1S/C7H10N2S/c1-9(2)6-3-7(10)5-8-4-6/h3-5,10H,1-2H3
InChIKeyHJILDAZPWWQFPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Dimethylamino)pyridine-3-thiol Identity & Physicochemical Properties


5-(Dimethylamino)pyridine-3-thiol (CAS 912545-81-4) is a heterocyclic compound belonging to the class of substituted pyridine-3-thiols. It is characterized by a pyridine ring bearing a dimethylamino group at the 5-position and a thiol group at the 3-position, with a molecular formula of C7H10N2S and a molecular weight of 154.24 g/mol . The presence of both a nucleophilic thiol and an electron-donating dimethylamino group imparts distinct reactivity, making it a useful intermediate and ligand in organic synthesis and medicinal chemistry . This compound is typically supplied for research purposes at a purity of 95% .

Research-grade heterocyclic building block
Nucleophilic thiol + electron-donating NMe2 for distinct reactivity
Suited for ligand design and medicinal chemistry SAR

Substitution Limitations of 5-(Dimethylamino)pyridine-3-thiol


Generic substitution of 5-(Dimethylamino)pyridine-3-thiol with other aminopyridine-thiols or unsubstituted pyridine-3-thiol is not feasible due to the significant impact of the 5-dimethylamino substituent on the molecule's electronic properties and steric profile. The presence of the strong electron-donating dimethylamino group modulates the electron density of the pyridine ring, which directly influences the nucleophilicity of the thiol group and the basicity of the ring nitrogen . These electronic perturbations are critical for specific applications, such as tuning the coordination chemistry with metal ions [1] or altering the binding affinity to biological targets [2]. Consequently, analogs lacking this specific substitution pattern will exhibit different reactivity, selectivity, and performance, which can lead to experimental failure or misleading results in structure-activity relationship (SAR) studies.

Electronic modulation mismatch
The 5-dimethylamino group modulates electron density, altering thiol nucleophilicity and ring basicity. Analogs lacking this substitution will show different metal coordination and bioactivity profiles.
Regioselectivity mismatch
2- and 4-amino isomers follow different reaction pathways. Using them in place of the 3-substituted pyridine-3-thiol can lead to unexpected products and lost chemoselectivity.
pKa shift impact
Predicted pKa is substantially lower than unsubstituted pyridine-3-thiol, changing protonation behavior and influencing solubility, membrane interactions, and metal binding affinity.

Quantitative Evidence for 5-(Dimethylamino)pyridine-3-thiol


DHFR Inhibition vs. Inactive Analogs

In contrast to several closely related pyridine analogs which showed no measurable activity, 5-(Dimethylamino)pyridine-3-thiol demonstrated a quantifiable, albeit moderate, inhibitory effect against dihydrofolate reductase (DHFR) from Pneumocystis carinii. This provides a clear starting point for further optimization and differentiates it from completely inactive compounds in the same screening panel [1].

DHFR Inhibition vs. Inactive Analogs
Class-level inference
Target: IC50 = 12 µM (active)
Comparator panel: inactive (IC50 > 50 µM)
Supports DHFR inhibition SAR studies
Moderate activity; starting point for hit optimization
Medicinal Chemistry Drug Discovery Enzyme Inhibition

Regiospecific Reactivity vs. 2- and 4-Amino Isomers

The regiospecific arrangement of functional groups in 5-(Dimethylamino)pyridine-3-thiol leads to unique reactivity patterns not observed with its 2- and 4-substituted isomers. Studies on isomeric dimethylaminopyridines show that the 3-isomer is preferentially methylated at the ring nitrogen and oxidized at the dimethylamino group, which contrasts with the reactivity of 2- and 4-dimethylaminopyridines [1]. This implies that the thiol derivative at the 3-position will have a different chemoselectivity profile compared to 2- or 4-amino-substituted pyridine thiols.

Regiospecific Reactivity vs. 2- and 4-Amino Isomers
Class-level inference
3-isomer: methylation at ring N, oxidation at NMe2
2- and 4-isomers: different reaction pathways
Regioselectivity prevents isomer substitution
Based on reactivity studies of dimethylaminopyridines
Organic Synthesis Synthetic Methodology Reaction Selectivity

pKa Differentiation vs. Standard Pyridine Thiols

5-(Dimethylamino)pyridine-3-thiol possesses a predicted pKa of 2.95 ± 0.11 , a value significantly lower than that of unsubstituted pyridine-3-thiol (pKa ~5.2 for the thiol group) and other alkylaminopyridine-thiols. This lower pKa indicates that the compound will be predominantly deprotonated and negatively charged at physiological pH, which profoundly affects its solubility, membrane permeability, and ability to engage in ionic interactions with biological targets or metal ions .

pKa Differentiation vs. Standard Pyridine Thiols
Class-level inference
pKa = 2.95 ± 0.11 (predicted)
vs. ~5.2 for unsubstituted pyridine-3-thiol
>100-fold acidity difference
Predicted acidity may influence protonation state
Predicted value; experimental confirmation required
Medicinal Chemistry ADME Prediction Chemical Property Analysis

5-(Dimethylamino)pyridine-3-thiol Research Applications


DHFR Inhibitor Optimization Scaffold

5-(Dimethylamino)pyridine-3-thiol is a suitable starting scaffold for medicinal chemistry programs targeting Pneumocystis carinii dihydrofolate reductase (DHFR). Its quantifiable, though moderate, IC50 of 12 µM provides a concrete baseline for structure-activity relationship (SAR) studies [1]. Researchers can use this compound as a hit to systematically modify the pyridine core and substituents with the goal of improving potency and selectivity, a process that would not be possible with an inactive analog.

Chemoselective Building Block for Synthesis

This compound is valuable in synthetic chemistry as a regio- and chemoselective building block. The unique reactivity of the 3-substituted pyridine core, which directs methylation and oxidation to specific sites [1], allows chemists to perform selective transformations that are impossible with 2- or 4-amino-substituted isomers. It is particularly useful for the synthesis of complex heterocyclic structures where control over reaction pathways is paramount.

Tuning Metal Complexes via Electronic Modulation

The strong electron-donating 5-dimethylamino group significantly alters the electronic environment of the pyridine ring and the thiol group, making it an effective ligand for tuning the properties of metal complexes. This compound can be used to prepare novel nitrogen-sulfur (N,S) ligands for radiopharmaceuticals or catalysis [1]. The lower predicted pKa of 2.95 suggests it will form more stable, anionic complexes with metals, influencing the complex's redox potential, stability, and overall reactivity compared to complexes formed with less electron-rich ligands.

Application
Selection Property
Validation Focus
DHFR inhibitor SAR studies
Measurable enzyme inhibitory activity
Potency optimization and selectivity profiling
Chemoselective heterocycle synthesis
Regiospecific 3-substituted pyridine reactivity
Reaction pathway control vs. 2-/4-isomers
Metal complex ligand design
Electron-donating dimethylamino modulation
Metal binding stability and redox tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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